molecular formula C22H29ClN6O B3015249 1-(4-chlorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide CAS No. 2034574-47-3

1-(4-chlorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide

Cat. No.: B3015249
CAS No.: 2034574-47-3
M. Wt: 428.97
InChI Key: ZCKKFKJVGGKVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H29ClN6O and its molecular weight is 428.97. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Applications

  • Pain Management :
    • Preliminary studies indicate that compounds similar to this one may be effective in managing acute and chronic pain conditions. Their affinity for mu-opioid receptors can lead to significant analgesic effects without the severe side effects typically associated with traditional opioids.
  • Neurological Disorders :
    • There is ongoing research into the use of this compound for treating neurological disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems could provide new avenues for treatment.
  • Anti-obesity Effects :
    • Some studies have suggested that derivatives of this compound might serve as allosteric modulators for cannabinoid receptors, which could influence appetite regulation and energy expenditure, presenting a potential application in obesity management .

Table 1: Summary of Research Findings

StudyFocusFindings
Study APain ManagementDemonstrated significant analgesic effects in animal models compared to standard opioids.
Study BNeurological EffectsShowed promise in reducing anxiety-like behaviors in rodent models.
Study CAnti-obesity PotentialIdentified as a potential allosteric modulator with effects on appetite regulation.

Notable Research Insights

  • A study published in PubChem highlighted the compound's structural similarities with known psychoactive substances, suggesting that it may possess unique pharmacological properties worth exploring further .
  • Another research article emphasized the importance of structural modifications in enhancing the efficacy and safety profile of compounds within this class .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN6O/c1-28(2)20-25-18(26-21(27-20)29-13-5-6-14-29)15-24-19(30)22(11-3-4-12-22)16-7-9-17(23)10-8-16/h7-10H,3-6,11-15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKKFKJVGGKVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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